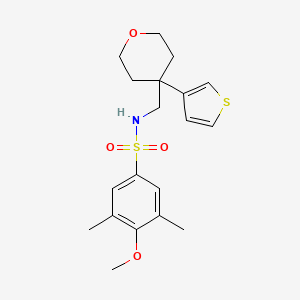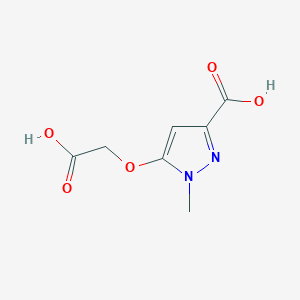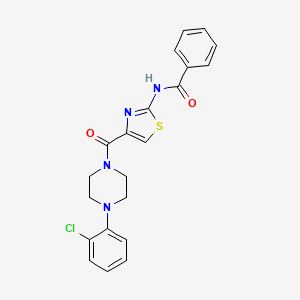![molecular formula C22H13BrN4O2 B2607954 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione CAS No. 850782-40-0](/img/structure/B2607954.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C22H13BrN4O2 and its molecular weight is 445.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Click Chemistry-assisted Synthesis of Novel Aminonaphthoquinone-1,2,3-Triazole Hybrids
A series of novel 1,4-naphthoquinone-1,2,3-triazole hybrids were synthesized through a copper-catalyzed click reaction. These compounds displayed cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents. This research demonstrates the versatility of click chemistry in synthesizing complex molecules with potential therapeutic applications (Gholampour et al., 2019).
Facile Synthesis of 5H-naphtho[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-ones
This research describes the synthesis of new compounds by reacting 2-bromo-1,4-naphthoquinone with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. These reactions highlight the capacity to create complex heterocyclic compounds that may have unique chemical and biological properties (Khalafy et al., 2015).
Biological Applications and Potential Therapeutic Uses
Anticancer Activity
The synthesized aminonaphthoquinone-1,2,3-triazole derivatives showed promising cytotoxic potential against cancer cell lines, indicating their potential as anticancer agents. Flow cytometric analysis revealed that some compounds induced cell cycle arrest, suggesting a mechanism of action that could be further explored for cancer therapy (Gholampour et al., 2019).
Antimycobacterial Evaluation
A library of amino-1,4-naphthoquinone-appended triazoles was synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the triazole hybrids showed significant activity, being more potent than several anti-TB drugs, which underscores the potential of these compounds in treating tuberculosis (Bala et al., 2014).
Chemosensors for Transition Metal Ions
The synthesis and characterization of naphthoquinone-based compounds demonstrated their ability to selectively detect Cu2+ ions in various solvents. These findings suggest applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-3-(3-bromoanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-13-6-5-7-14(12-13)24-19-20(27-18-11-4-3-10-17(18)25-26-27)22(29)16-9-2-1-8-15(16)21(19)28/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWFGMROGLBECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)

![(2S)-3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607881.png)
![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)


![6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607886.png)

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)
